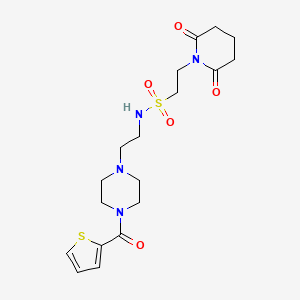

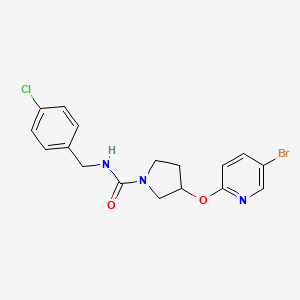

![molecular formula C16H13F2N3O B2881967 2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide CAS No. 868970-94-9](/img/structure/B2881967.png)

2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide” is a chemical compound with the molecular formula C16H13F2N3O . It has a molecular weight of 301.29 .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, which is a part of the compound, can be achieved by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . This method is solvent- and catalyst-free, making it environmentally benign . It is also reasonably fast, very clean, high yielding, and requires simple workup .Molecular Structure Analysis

The molecular structure of this compound includes an imidazo[1,2-a]pyridine unit . This unit is part of several commercialized synthetic drugs due to its promising and diverse bioactivity .Chemical Reactions Analysis

The typical procedure for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Aplicaciones Científicas De Investigación

Antifungal and Antibacterial Applications

This compound has been studied for its potential use as an antifungal and antibacterial agent. Novel benzoylurea derivatives containing a pyrimidine moiety, synthesized using 2,6-difluorobenzamide as a starting material, have shown moderate to good in vitro antifungal activities against several pathogens . These include Botrytis cinerea in different plants and Rhizoctonia solani, with some derivatives displaying EC50 values comparable to existing antifungal agents .

Medicinal Chemistry

In medicinal chemistry, imidazo[1,2-a]pyridines, a class of compounds to which our compound of interest belongs, have been reported to exhibit a wide range of bioactivities. These activities include antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . Additionally, they have been described as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators . This broad spectrum of bioactivity makes them valuable for drug discovery and development.

Agriculture

The antimicrobial properties of imidazo[1,2-a]pyridine derivatives suggest their potential use in agriculture as pesticides or fungicides . They could help protect crops from microbial pathogens, thus ensuring crop safety and food security.

Industrial Applications

In the industrial sector, the synthesis of imidazo[1,2-a]pyridines is of interest due to their application in the creation of various synthetic drugs . These drugs include sedatives like Zolpidem and anxiolytics like Alpidem, highlighting the compound’s relevance in pharmaceutical manufacturing.

Environmental Impact

The environmentally benign synthesis of imidazo[1,2-a]pyridines, which involves solvent- and catalyst-free methods under microwave irradiation, represents a significant advancement in green chemistry . This method reduces the environmental footprint by avoiding the use of harmful solvents and catalysts, making the compound’s production more sustainable.

Biotechnology Research

In biotechnology research, the compound’s role is still emerging. However, given its diverse bioactivity, it could be used in the development of new biotechnological tools or as a model compound for studying biological systems .

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine structure have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Based on the known actions of similar compounds, it can be hypothesized that it may inhibit cdks, modulate calcium channels, or interact with gaba a receptors . These interactions can lead to changes in cell cycle progression, neuronal excitability, and muscle tone.

Propiedades

IUPAC Name |

2,6-difluoro-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13F2N3O/c1-10-4-3-7-21-9-11(20-15(10)21)8-19-16(22)14-12(17)5-2-6-13(14)18/h2-7,9H,8H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBPFCQVBMLOALK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CNC(=O)C3=C(C=CC=C3F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13F2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-difluoro-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{[(1-cyano-1-methylethyl)(methyl)carbamoyl]methyl}-N-[(furan-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B2881889.png)

![6-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-9H-purine](/img/structure/B2881890.png)

![N-[4-(ethylsulfamoyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2881894.png)

![Methyl 1-oxaspiro[2.5]octane-6-carboxylate](/img/structure/B2881895.png)

![3-butoxy-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2881898.png)

![[(1As,2aR,3S,5R,5aS,6S,7aR)-3-acetyloxy-5-hydroxy-2a,7a-dimethyl-5-propan-2-yl-2,3,4,5a,6,7-hexahydro-1aH-azuleno[6,7-b]oxiren-6-yl] 4-methoxybenzoate](/img/structure/B2881905.png)